Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Propyl (1S,2S,4S)-bicyclo[221]hept-5-ene-2-carboxylate is an organic compound belonging to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane skeleton with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through a Diels-Alder reaction followed by esterification. The Diels-Alder reaction involves the cycloaddition of cyclopentadiene with maleic anhydride to form the bicyclic intermediate. This intermediate is then esterified with propanol in the presence of a catalyst such as sulfuric acid to yield the desired compound .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar steps but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.
Major Products
Oxidation: Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Reduction: Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate
- (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate
Uniqueness
Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific ester functional group and stereochemistry, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
922715-07-9 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-2-5-13-11(12)10-7-8-3-4-9(10)6-8/h3-4,8-10H,2,5-7H2,1H3/t8-,9+,10-/m0/s1 |
InChI Key |
LKKVMVMKNLULSL-AEJSXWLSSA-N |
Isomeric SMILES |
CCCOC(=O)[C@H]1C[C@@H]2C[C@H]1C=C2 |
Canonical SMILES |
CCCOC(=O)C1CC2CC1C=C2 |
Origin of Product |
United States |
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